molecular formula C7H5BrCl2O B12095099 5-Bromo-1,2-dichloro-3-methoxybenzene CAS No. 174913-21-4

5-Bromo-1,2-dichloro-3-methoxybenzene

Cat. No.: B12095099
CAS No.: 174913-21-4
M. Wt: 255.92 g/mol
InChI Key: VUKSMXAKPWKRFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1,2-dichloro-3-methoxybenzene: is an organic compound with the molecular formula C7H5BrCl2O. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, chlorine, and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,2-dichloro-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1,2-dichloro-3-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure selective substitution at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. Safety measures are also critical due to the handling of reactive halogen compounds .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1,2-dichloro-3-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation.

    Nucleophilic Substitution: Reagents like sodium methoxide or other nucleophiles.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-1,2-dichloro-3-methoxybenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be a precursor in the synthesis of bioactive molecules, including potential drugs and diagnostic agents .

Industry: The compound finds applications in the production of specialty chemicals and materials. Its derivatives are used in the manufacture of polymers, resins, and other industrial products .

Mechanism of Action

The mechanism of action of 5-Bromo-1,2-dichloro-3-methoxybenzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine and chlorine atoms act as electron-withdrawing groups, making the aromatic ring more susceptible to nucleophilic attack. The methoxy group, being an electron-donating group, can influence the reactivity and orientation of substitution reactions .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-1,2-dichloro-3-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The combination of bromine, chlorine, and methoxy groups influences its behavior in various chemical reactions, making it a valuable compound in synthetic chemistry .

Properties

CAS No.

174913-21-4

Molecular Formula

C7H5BrCl2O

Molecular Weight

255.92 g/mol

IUPAC Name

5-bromo-1,2-dichloro-3-methoxybenzene

InChI

InChI=1S/C7H5BrCl2O/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3

InChI Key

VUKSMXAKPWKRFD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)Br)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.